molecular formula C11H15NO2 B15247432 Methyl4-(tert-butyl)nicotinate

Methyl4-(tert-butyl)nicotinate

Cat. No.: B15247432
M. Wt: 193.24 g/mol
InChI Key: UUZXQZBUBFFINZ-UHFFFAOYSA-N
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Description

Methyl 4-(tert-butyl)nicotinate is a nicotinic acid derivative featuring a methyl ester group at the carboxyl position and a bulky tert-butyl substituent at the 4-position of the pyridine ring. Nicotinic acid esters are widely studied for their roles as prodrugs, where enzymatic hydrolysis releases the active nicotinic acid moiety, a form of vitamin B3 (niacin) critical in metabolic processes . The tert-butyl group at the 4-position introduces steric and electronic effects that may modulate solubility, metabolic stability, and interaction with biological targets.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 4-tert-butylpyridine-3-carboxylate

InChI

InChI=1S/C11H15NO2/c1-11(2,3)9-5-6-12-7-8(9)10(13)14-4/h5-7H,1-4H3

InChI Key

UUZXQZBUBFFINZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=NC=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl4-(tert-butyl)nicotinate can be synthesized through a series of chemical reactions. One common method involves the esterification of nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The resulting product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, advanced purification techniques such as chromatography may be employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl4-(tert-butyl)nicotinate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The methyl and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

Methyl4-(tert-butyl)nicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development and as a precursor for pharmacologically active compounds.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl4-(tert-butyl)nicotinate involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl 4-(tert-butyl)nicotinate belongs to a broader class of substituted nicotinate esters. Key structural analogues include:

Compound Name Substituent Position & Group Key Properties/Applications Reference
Methyl nicotinate No substituents on pyridine ring Slow hydrolysis (t₁/₂ >95 hr in HSA)
tert-Butyl nicotinate tert-Butyl ester (no ring substituents) Extremely slow hydrolysis (undetectable in HSA)
Methyl 6-phenyl nicotinate Phenyl group at 6-position Used in catalytic reduction studies
Methyl 6-methyl nicotinate Methyl group at 6-position Model for steric effects in reactions

Hydrolysis Kinetics and Stability

  • Methyl nicotinate (unsubstituted pyridine ring) exhibits a hydrolysis half-life exceeding 95 hours in human serum albumin (HSA), making it a relatively stable prodrug .
  • tert-Butyl nicotinate (tert-butyl ester) shows negligible hydrolysis under similar conditions due to steric hindrance of the bulky ester group .
  • Methyl 4-(tert-butyl)nicotinate: While direct data are unavailable, the tert-butyl group at the 4-position on the pyridine ring may slightly reduce esterase-mediated hydrolysis compared to methyl nicotinate. The electron-donating tert-butyl group could destabilize the ester bond, but steric shielding of the ester moiety is less pronounced than in tert-butyl nicotinate.

Electronic and Steric Effects

  • Substituent Position : The 4-position tert-butyl group in methyl 4-(tert-butyl)nicotinate likely induces steric hindrance in planar interactions (e.g., enzyme binding) compared to 6-position substituents (e.g., methyl 6-phenyl nicotinate) .

Key Research Findings and Implications

Hydrolysis Stability : The tert-butyl group on the pyridine ring may extend the half-life of methyl 4-(tert-butyl)nicotinate compared to methyl nicotinate, balancing metabolic stability and prodrug activation .

Synthetic Utility : Substituents at the 4-position (vs. 6-position) could direct reactivity in heterocyclic synthesis, as seen in cyclization reactions of related nicotinate esters .

Biological Interactions : The compound’s esterase sensitivity aligns with nicotinate prodrug design principles, where substituents fine-tune release rates of active niacin .

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